molecular formula C8H7F3IN B15233686 (3-Iodo-2-(trifluoromethyl)phenyl)methanamine

(3-Iodo-2-(trifluoromethyl)phenyl)methanamine

Cat. No.: B15233686
M. Wt: 301.05 g/mol
InChI Key: UBRUYKIGUANWQR-UHFFFAOYSA-N
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Description

(3-Iodo-2-(trifluoromethyl)phenyl)methanamine is an organic compound that features both iodine and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-2-(trifluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the iodine or trifluoromethyl groups.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(3-Iodo-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Iodo-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Iodo-2-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups can enhance the compound’s utility in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

[3-iodo-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)7-5(4-13)2-1-3-6(7)12/h1-3H,4,13H2

InChI Key

UBRUYKIGUANWQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C(F)(F)F)CN

Origin of Product

United States

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